2-Deoxy-2-fluoro-D-glucitol

Beschreibung

Historical Context of Fluorinated Sugar Alcohol and Sugar Development

The synthesis of fluorinated carbohydrates has a rich history, initially driven by an interest in their unique spectroscopic properties and conformational analysis using ¹⁹F Nuclear Magnetic Resonance (NMR). nih.govacs.org One of the earliest reports of dideoxy-difluorinated sugars dates back to 1969. nih.govacs.org The development of fluorinating reagents was a critical advancement in this field. Reagents like diethylaminosulfur trifluoride (DAST) became popular for converting alcohols to fluorides. numberanalytics.comacs.org The mid-1980s saw the emergence of N-F based electrophilic fluorinating agents, which transformed the field. nih.gov Among these, Selectfluor, developed by the Banks group, has been used extensively in carbohydrate chemistry. nih.gov

Early synthetic approaches to fluorinated sugars, such as 2-deoxy-2-fluoroglucose, often involved the reaction of glucals (unsaturated sugars) with reagents like elemental fluorine. acs.org For instance, the reaction of tri-O-acetyl-d-glucal with F₂ was an early method to produce 1,2-difluorinated glucose derivatives. acs.org Over the decades, synthetic methods have become more sophisticated, allowing for greater control and selectivity in the placement of the fluorine atom on the carbohydrate scaffold. nih.govbenthamscience.com These advancements have expanded the library of available fluorinated sugar analogs, enabling a wider range of biochemical investigations.

Significance of 2-Deoxy-2-fluoro-D-glucitol in Biochemical Research

This compound, a fluorinated sugar alcohol, is derived from D-glucose. evitachem.com Its primary significance in biochemical research stems from its radiolabeled form, 2-deoxy-2-[¹⁸F]fluoro-D-sorbitol (often abbreviated as ¹⁸F-FDS), which is used as a tracer in Positron Emission Tomography (PET) imaging. researchgate.netnih.gov

A key advantage of ¹⁸F-FDS is its simple synthesis. It can be readily produced by the chemical reduction of 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), the most widely used PET tracer in the world. scispace.comnih.gov This straightforward, one-step synthesis from a commercially available precursor makes ¹⁸F-FDS accessible for widespread research and potential clinical application. researchgate.netnih.gov

The research applications of ¹⁸F-FDS are notable for their specificity. It has been developed as an imaging agent to visualize infections caused by Enterobacterales, a large group of bacterial pathogens that includes species like E. coli and K. pneumoniae. researchgate.netnih.govnih.gov These bacteria can take up ¹⁸F-FDS through a specific metabolic pathway. nih.gov This allows PET imaging with ¹⁸F-FDS to specifically detect and localize these bacterial infections, differentiating them from other conditions like sterile inflammation or cancerous tumors. researchgate.netnih.gov

Furthermore, research has highlighted the potential of ¹⁸F-FDS as a PET agent for functional renal imaging. researchgate.netnih.gov Studies have shown that it is cleared from the body almost exclusively through renal filtration, which may allow for a detailed evaluation of kidney function. researchgate.netnih.govabx.de The favorable in vivo kinetics and minimal uptake in the brain also make ¹⁸F-FDS a promising candidate for imaging brain lesions, where the high background uptake of ¹⁸F-FDG can be a limitation. scispace.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 2-fluorodeoxy-sorbitol; D-glucitol, 2-deoxy-2-fluoro |

| Molecular Formula | C₆H₁₃FO₅ |

| Molar Mass | 184.16 g/mol |

| Appearance | Colorless to slightly colored solid |

| Solubility | Soluble in water |

This data is compiled from reference abx.de.

Table 2: Key Research Findings of 2-Deoxy-2-[¹⁸F]fluoro-D-sorbitol (¹⁸F-FDS) in Biochemical Research

| Research Area | Model(s) Used | Key Findings | Reference(s) |

| Bacterial Infection Imaging | Murine models, Clinical studies in patients | ¹⁸F-FDS PET can selectively detect and localize infections caused by Enterobacterales. It can differentiate bacterial infections from sterile inflammation and cancer. | researchgate.netnih.govnih.gov |

| Renal Imaging | Rat models, Human volunteers | ¹⁸F-FDS is cleared almost exclusively by renal filtration and shows potential as a PET agent for functional renal imaging. | researchgate.netnih.govabx.de |

| Brain Lesion Imaging | Orthotopic tumor models (mouse) | ¹⁸F-FDS shows minimal uptake in normal brain tissue, leading to good tumor contrast for brain lesions, an advantage over ¹⁸F-FDG. | scispace.comnih.gov |

| Synthesis Method | Chemical synthesis | A kit-based, solid-phase method allows for the rapid (<30 min) synthesis of ¹⁸F-FDS from ¹⁸F-FDG in high radiochemical yield and purity. | researchgate.netnih.gov |

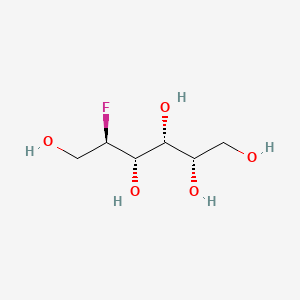

Structure

3D Structure

Eigenschaften

CAS-Nummer |

34339-80-5 |

|---|---|

Molekularformel |

C6H13FO5 |

Molekulargewicht |

184.16 g/mol |

IUPAC-Name |

(2S,3R,4S,5R)-5-fluorohexane-1,2,3,4,6-pentol |

InChI |

InChI=1S/C6H13FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChI-Schlüssel |

FHMVCKHFSUAUMP-JGWLITMVSA-N |

SMILES |

C(C(C(C(C(CO)F)O)O)O)O |

Isomerische SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CO)F)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(CO)F)O)O)O)O |

Andere CAS-Nummern |

34339-80-5 |

Synonyme |

2-deoxy-2-fluoro-D-glucitol |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Deoxy 2 Fluoro D Glucitol

Chemical Synthesis of Unlabeled 2-Deoxy-2-fluoro-D-glucitol

The preparation of non-radioactive this compound primarily relies on established chemical reduction methods and explorations into direct fluorination.

Reduction of 2-Deoxy-2-fluoro-D-glucose Precursors

A primary and straightforward method for synthesizing this compound involves the chemical reduction of its corresponding glucose analog, 2-Deoxy-2-fluoro-D-glucose (2-FDG). nih.govresearchgate.netnih.gov This process converts the aldehyde group of the glucose molecule into a primary alcohol, yielding the glucitol derivative.

A common reducing agent employed for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.netnih.govbeilstein-journals.org In a typical procedure, 2-Deoxy-2-fluoro-D-glucose is dissolved in water and treated with sodium borohydride. nih.govnih.gov The reaction is often carried out at a controlled temperature, for instance at 35°C for 15 minutes, to ensure efficient conversion. nih.gov Following the reduction, the reaction is quenched, often with an acid like acetic acid, and the pH is adjusted. nih.gov The final product can then be purified using techniques such as filtration through an Alumina-N Sep-Pak cartridge and lyophilization. nih.gov Research has shown that this reduction of 2-FDG with sodium borohydride is nearly quantitative, simplifying the purification process as extensive purification may not be necessary. nih.gov

The following table summarizes a typical synthesis of this compound via reduction:

| Step | Reagents and Conditions | Purpose |

| 1 | Dissolve 2-deoxy-2-fluoro-D-glucose in water | Prepare the starting material for reaction |

| 2 | Add Sodium borohydride (NaBH₄) | Reduce the aldehyde group of the glucose |

| 3 | React for 15 minutes at 55 °C | Drive the reduction reaction to completion |

| 4 | Cool and quench with 25% acetic acid | Stop the reaction and neutralize excess NaBH₄ |

| 5 | Adjust pH to 7 with Sodium bicarbonate (NaHCO₃) | Neutralize the reaction mixture |

| 6 | Filter through an Alumina-N Sep-Pak cartridge | Purify the product |

| 7 | Lyophilize the filtrate | Isolate the final this compound product |

Data from a representative synthesis protocol. nih.gov

Direct Fluorination Routes and Derivatization Approaches

While the reduction of 2-FDG is a common route, researchers have also investigated direct fluorination methods and the derivatization of other sugar alcohols to synthesize fluorinated glucitols. Direct fluorination involves the introduction of a fluorine atom into a molecule, a process that can be challenging due to the high reactivity of fluorinating agents. numberanalytics.com Methods can be classified as either direct, using reagents like fluorine gas, or indirect, using fluorinated building blocks. numberanalytics.com

Electrophilic fluorinating agents, such as those from the N-F class, have been reported for the stereoselective synthesis of 2-deoxy-2-fluoro aldopyranoses from glycals. researchgate.net This approach allows for the creation of various C-1 substituted derivatives in a one-pot reaction. researchgate.net While not a direct synthesis of this compound, the resulting 2-deoxy-2-fluoro sugars could then be subjected to reduction to yield the desired glucitol.

Another approach involves the derivatization of readily available sugar alcohols. However, the direct fluorination of a glucitol molecule at the C-2 position is a complex task due to the need for regioselectivity. Research in the broader field of fluorinated carbohydrates has explored the use of reagents like DAST (diethylaminosulfur trifluoride) for deoxyfluorination, though this can sometimes lead to undesired rearrangement products. beilstein-journals.org The synthesis of multi-vicinal fluorinated alditols has been achieved through the reduction of appropriately fluorinated sugar precursors. beilstein-journals.org

Radiosynthesis of [18F]this compound

The synthesis of the radio-labeled version, [18F]this compound ([18F]FDS), is of significant interest for applications in positron emission tomography (PET).

Precursor Chemistry and [18F]Fluoride Integration from [18F]2-Deoxy-2-fluoro-D-glucose

The most significant advantage in the radiosynthesis of [18F]FDS is the ready availability of its precursor, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG). nih.govresearchgate.net [18F]FDG is the most widely used PET radiotracer globally, making the production of [18F]FDS accessible to many radiopharmacies. nih.gov

The synthesis of [18F]FDS is a straightforward, one-step reduction of [18F]FDG. nih.govresearchgate.netmdpi.comgrafiati.com This chemical transformation is highly efficient. mdpi.com The process mirrors the chemical synthesis of the unlabeled compound, typically using sodium borohydride (NaBH₄) as the reducing agent. nih.govresearchgate.netnih.govmdpi.com The reaction is rapid, with reports indicating completion within 30 minutes. nih.govresearchgate.net The radiochemical yield of [18F]FDS from [18F]FDG is high, with studies reporting yields of over 70% and even as high as 81±4%. nih.govresearchgate.net Due to the nearly quantitative conversion, extensive purification is often not required. nih.gov

The following table outlines the key aspects of [18F]FDS synthesis from [18F]FDG:

| Parameter | Details | Reference(s) |

| Precursor | 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) | nih.govresearchgate.net |

| Reducing Agent | Sodium borohydride (NaBH₄) | nih.govresearchgate.netnih.govmdpi.com |

| Reaction Time | < 30 minutes | nih.govresearchgate.net |

| Radiochemical Yield | >70% | researchgate.netnih.gov |

| Radiochemical Purity | >90% | researchgate.netnih.gov |

Development of Automated and Kit-Based Production Protocols

To facilitate the on-demand and widespread use of [18F]FDS, there has been a significant focus on developing automated and kit-based synthesis methods. nih.govresearchgate.netnih.gov This is particularly important given the short half-life of the fluorine-18 (B77423) isotope (approximately 110 minutes). frontiersin.org

A kit-based, solid-phase method has been developed that allows for the production and purification of [18F]FDS in a single step at room temperature. nih.govresearchgate.netnih.gov This kit typically consists of a solid-phase extraction cartridge packed with a solid-supported borohydride, such as MP-borohydride or NaBH₄ on aluminum oxide. nih.govresearchgate.netnih.gov An aqueous solution of [18F]FDG is passed through this cartridge, where the reduction occurs rapidly. researchgate.net A second cartridge can be attached to adjust the pH of the final product. nih.govresearchgate.net

This kit-based approach offers several advantages:

Speed: The entire process can be completed in less than 30 minutes, and in some cases, under 10 minutes. researchgate.netnih.govresearchgate.net

Simplicity: It does not require specialized radiochemistry equipment or highly trained personnel. researchgate.net

Efficiency: The method provides high radiochemical yields (>70%) and purity (>90%). researchgate.netnih.gov

The development of these automated and kit-based protocols is crucial for the clinical translation and broader application of [18F]FDS imaging, as it allows for decentralized, on-demand production. nih.govresearchgate.netnih.gov

Enzymatic and Biochemical Interactions of 2 Deoxy 2 Fluoro D Glucitol

Substrate Specificity and Enzyme Recognition in Polyol Pathways

The polyol pathway, also known as the sorbitol-aldose reductase pathway, involves the conversion of glucose to sorbitol, which is then oxidized to fructose. nih.gov This pathway's relevance increases under hyperglycemic conditions. researchgate.net The specificity of its core enzymes, aldose reductase and sorbitol dehydrogenase, towards fluorinated analogs of their natural substrates provides valuable insights into enzyme-substrate interactions. nih.gov

Interaction with Aldose Reductase

Aldose reductase, the first enzyme in the polyol pathway, catalyzes the reduction of glucose to sorbitol. tandfonline.com This enzyme exhibits a broad substrate specificity. nih.gov Research using fluoro- and deoxy-substrate analogs has demonstrated that aldose reductase can act on a variety of these modified sugars. nih.gov In fact, all tested fluoro- and deoxysugars have been shown to be substrates for this enzyme. nih.gov This suggests a degree of flexibility in the active site of aldose reductase.

Specificity of Sorbitol Dehydrogenase Towards Fluorinated Glucitols

In contrast to aldose reductase, sorbitol dehydrogenase displays a more discerning pattern of substrate specificity. nih.gov Sorbitol dehydrogenase is the second enzyme in the polyol pathway and is responsible for the oxidation of sorbitol to fructose. researchgate.netolink.com Studies have shown that neither 2-deoxy-2-fluoro-D-glucitol nor its non-fluorinated counterpart, 2-deoxy-D-glucitol, act as substrates or inhibitors for sorbitol dehydrogenase. nih.govresearchgate.net This indicates a strict requirement for the hydroxyl group at the C-2 position of the glucitol molecule for enzyme recognition and activity. nih.gov The enzyme likely utilizes this hydroxyl group as a hydrogen bond donor for binding. nih.govresearchgate.net

Further investigation into other fluorinated and deoxy analogs of D-glucitol has provided more detail on the binding requirements of sorbitol dehydrogenase. For example, the 4-fluoro and 4-deoxy analogs of D-glucitol are poorer substrates than sorbitol, implying that the hydroxyl group at this position also plays a role in binding. nih.govresearchgate.net Conversely, both 6-fluoro- and 6-deoxy-D-glucitol are effective substrates, suggesting the primary hydroxyl group at the C-6 position is not critical for substrate recognition by the enzyme. nih.govresearchgate.net

Table 1: Substrate Activity of D-Glucitol Analogs with Sorbitol Dehydrogenase This table is interactive. Click on the headers to sort the data.

| Compound | Substrate/Inhibitor Activity | Implied Role of Hydroxyl Group |

|---|---|---|

| This compound | Neither substrate nor inhibitor nih.govresearchgate.net | Essential for binding (likely as H-bond donor) nih.gov |

| 2-Deoxy-D-glucitol | Neither substrate nor inhibitor nih.govresearchgate.net | Essential for binding nih.gov |

| 4-Fluoro-D-glucitol | Poor substrate nih.govresearchgate.net | Contributes to binding nih.gov |

| 4-Deoxy-D-glucitol | Poor substrate nih.govresearchgate.net | Contributes to binding nih.gov |

| 6-Fluoro-D-glucitol | Good substrate nih.govresearchgate.net | Not essential for recognition nih.gov |

| 6-Deoxy-D-glucitol | Good substrate nih.govresearchgate.net | Not essential for recognition nih.gov |

Impact of Fluorine Substitution on Enzyme Binding and Activity

The substitution of a hydroxyl group with fluorine can significantly alter a molecule's interaction with an enzyme. Fluorine's high electronegativity and small atomic radius can influence the electronic environment and steric interactions within the enzyme's active site. frontiersin.orgnih.gov While hydrogen bonding is a primary mode of interaction for polyol pathway enzymes, the introduction of fluorine can disrupt these crucial bonds. nih.gov

In the case of sorbitol dehydrogenase, the lack of activity with this compound underscores the importance of the C-2 hydroxyl group as a hydrogen bond donor. nih.gov The fluorine atom at this position is unable to replicate this specific interaction, leading to a loss of binding and catalytic activity.

Interestingly, for aldose reductase, certain fluorinated substrates, such as 3-fluoro- and 4-fluoro-D-glucose, were found to be even better substrates than D-glucose, exhibiting lower Km and higher kcat/Km values. nih.gov This suggests that in some instances, the electronic effects of fluorine can enhance binding or catalysis.

Metabolism of Related Fluorinated Sugars in Research Model Systems

To understand the potential metabolic pathways of this compound, it is informative to examine the metabolism of its closely related precursor, 2-deoxy-2-fluoro-D-glucose (FDG).

Metabolic Fate of 2-Deoxy-2-fluoro-D-glucose in Plant Systems (e.g., Arabidopsis thaliana)

In the model plant species Arabidopsis thaliana, FDG is taken up by cells and undergoes significant metabolism. frontiersin.orgnih.gov Research has identified several major end products of FDG metabolism, including:

2-deoxy-2-fluoro-gluconic acid nih.govresearchgate.net

FDG-6-phosphate nih.govresearchgate.net

2-deoxy-2-fluoro-maltose nih.govresearchgate.net

Uridine-diphosphate-FDG (UDP-FDG) nih.govresearchgate.net

These findings indicate that glycolysis and starch degradation pathways are involved in the metabolism of FDG in plants. nih.govresearchgate.net This metabolic profile in plants is notably different from that observed in animal cells, where metabolism is often considered to stop at the phosphorylated form. frontiersin.orgnih.gov

**Table 2: Identified Metabolites of 2-Deoxy-2-fluoro-D-glucose in Arabidopsis thaliana*** *This table is interactive. Click on the headers to sort the data.

| Metabolite | Abbreviation | Key Metabolic Pathway Implicated | Reference |

|---|---|---|---|

| 2-deoxy-2-fluoro-gluconic acid | F-gluconic acid | Oxidation | frontiersin.orgnih.gov |

| 2-Deoxy-2-fluoro-D-glucose-6-phosphate | FDG-6-P | Glycolysis | frontiersin.orgnih.gov |

| 2-deoxy-2-fluoro-maltose | F-maltose | Starch Metabolism | frontiersin.orgnih.gov |

| Uridine-diphosphate-2-deoxy-2-fluoro-D-glucose | UDP-FDG | Nucleotide Sugar Metabolism | frontiersin.orgnih.gov |

Epimerization Pathways of 2-Deoxy-2-fluoro-D-glucose to 2-Deoxy-2-fluoro-D-mannose

In various biological systems, including the brain, 2-deoxy-2-fluoro-D-glucose can be converted to its C-2 epimer, 2-deoxy-2-fluoro-D-mannose (FDM). nih.govresearchgate.net This epimerization is a significant metabolic step. nih.gov The conversion is thought to be catalyzed by phosphoglucose (B3042753) isomerase acting on FDG-6-phosphate to produce 2-deoxy-2-fluoro-D-mannose-6-phosphate (FDM-6-P). frontiersin.org This epimerization has been demonstrated using 19F NMR spectroscopy. nih.gov

Further metabolism of FDM has been observed, leading to the formation of metabolites such as FDM-1-phosphate, FDM-1,6-bisphosphate, and nucleotide diphosphate (B83284) derivatives of FDM. frontiersin.orgnih.gov The interconversion between FDG and FDM highlights a dynamic metabolic network for these fluorinated sugars. jst.go.jp

Glycolytic Pathway Interactions in in vitro and Model Organism Studies

The interaction of this compound with the glycolytic pathway is primarily understood through its relationship with its oxidized form, 2-Deoxy-2-fluoro-D-glucose (FDG). For this compound to enter the glycolytic sequence, it would first need to be converted to FDG. Once in the form of FDG, it acts as a glucose mimic and is transported into cells by glucose transporters. nih.gov

Upon entering the cell, the enzyme hexokinase phosphorylates FDG to produce 2-Deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6-P). nih.govresearchgate.netfrontiersin.org This is a critical step where the pathway is disrupted. Due to the presence of the fluorine atom at the C-2 position, FDG-6-P cannot be further metabolized by the enzyme phosphoglucose isomerase, which would typically convert glucose-6-phosphate to fructose-6-phosphate. researchgate.netnih.govmdpi.com This inability to proceed to the next step in glycolysis leads to the intracellular accumulation of FDG-6-P. researchgate.netmdpi.com

This accumulation has an inhibitory effect on glycolysis. The buildup of FDG-6-P acts as a competitive inhibitor of hexokinase, blocking the phosphorylation of glucose itself and thereby disrupting the entire glycolytic pathway. nih.govnih.gov This inhibition has been observed in various in vitro and model organism studies. For instance, FDG has been shown to inhibit glycolysis in ascites tumor cells. snmjournals.orgsnmjournals.org Studies on the human malaria parasite Plasmodium falciparum, which relies heavily on glycolysis for energy, have demonstrated that 2-fluoro-2-deoxy-D-glucose (2-FG) is an effective inhibitor of parasite growth, with data suggesting that the inhibition of glycolysis is a primary mechanism of its action. researchgate.net

While the direct administration of this compound is less studied in the context of glycolysis inhibition, its conversion to FDG implies a similar downstream effect. The key interaction remains the formation and subsequent metabolic trapping of FDG-6-P, which serves as a significant roadblock in the glycolytic pathway. researchgate.net

Biotransformation in Microbial Systems

Microbial systems, particularly those of acetic acid bacteria like Acetomonas oxydans (now known as Gluconobacter oxydans), are capable of regioselective oxidation of polyols. Research has demonstrated the effective biotransformation of this compound using these microorganisms.

A study utilizing a selected strain of Acetomonas oxydans successfully converted this compound into 5-deoxy-5-fluoro-L-sorbose. researchgate.net This conversion aligns with Bertrand's and Hudson's rule, which predicts the oxidation of a secondary hydroxyl group adjacent to a primary hydroxyl group in a specific stereochemical arrangement by these bacteria. The process was highly efficient, isolating the resulting 5-deoxy-5-fluoro-L-sorbose in a yield of 88%. researchgate.net Notably, both the substrate (this compound) and the product (5-deoxy-5-fluoro-L-sorbose) exhibited low toxicity towards the Acetomonas oxydans strain used in the fermentation. researchgate.net

Gluconobacter oxydans is known for its ability to perform incomplete oxidation of a wide variety of carbohydrates and alcohols, excreting the resulting products into the medium. researchgate.net These biotransformations are typically catalyzed by dehydrogenases linked to the respiratory chain. researchgate.net The conversion of this compound is a prime example of such a targeted microbial oxidation.

**Table 1: Biotransformation of this compound by *Acetomonas oxydans***

| Substrate | Microorganism | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Acetomonas oxydans | 5-deoxy-5-fluoro-L-sorbose | 88% | researchgate.net |

Spectroscopic and Chromatographic Analysis in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Characterization

NMR spectroscopy is a powerful, non-invasive tool for elucidating the structure and metabolism of fluorinated compounds. The presence of the fluorine-19 (¹⁹F) isotope, which is 100% naturally abundant and possesses high NMR sensitivity, provides a unique observational window with virtually no background signal in biological systems. rsc.org

¹⁹F NMR spectroscopy is exceptionally suited for tracking the metabolic fate of FDG in vivo and in vitro. researchgate.netcore.ac.uk When FDG is introduced into a biological system, it can be metabolized through various pathways. While its phosphorylation to 2-deoxy-2-fluoro-D-glucose-6-phosphate (FDG-6P) is a primary step in glycolysis, other pathways, such as the aldose reductase sorbitol pathway, can convert FDG to 2-Deoxy-2-fluoro-D-glucitol. researchgate.netnih.gov

Researchers can monitor the appearance and disappearance of distinct signals in the ¹⁹F NMR spectrum over time, each corresponding to a different fluorinated metabolite. core.ac.uk The unique chemical environment of the fluorine atom in each molecule results in a characteristic chemical shift, allowing for unambiguous identification. For instance, studies have used ¹⁹F NMR to identify metabolites such as 2-deoxy-2-fluoro-D-sorbitol (an alternative name for this compound) and 2-deoxy-2-fluoro-6-phosphogluconate in tissue. core.ac.uk This ability to track multiple metabolites simultaneously provides critical insights into the flux through different metabolic routes. nih.gov

Proton (¹H) decoupling is often employed in conjunction with ¹⁹F observation to enhance both sensitivity and resolution. core.ac.ukresearchgate.net This technique collapses the fluorine signal from a complex multiplet (due to J-coupling with neighboring protons) into a sharp singlet, and can provide a significant signal boost via the Nuclear Overhauser Effect (NOE). core.ac.ukresearchgate.net

Table 1: Representative ¹⁹F NMR Metabolites of 2-Deoxy-2-fluoro-D-glucose (FDG) Note: Chemical shifts can vary based on experimental conditions.

| Metabolite | Abbreviation | Typical Pathway |

|---|---|---|

| 2-Deoxy-2-fluoro-D-glucose | FDG | Parent Compound |

| 2-Deoxy-2-fluoro-D-glucose-6-phosphate | FDG-6P | Glycolysis |

| 2-Deoxy-2-fluoro-D-mannose | FDM | Epimerization |

| This compound | FDGlucitol | Polyol (Aldose Reductase) Pathway |

| 2-Deoxy-2-fluoro-gluconic acid | FDGA | Oxidation |

Two-dimensional exchange spectroscopy (2D-EXSY) is an advanced NMR technique used to study processes of chemical or conformational exchange occurring on a timescale of seconds. rsc.orgresearchgate.net This method is particularly valuable for investigating dynamic systems at equilibrium. researchgate.net In the context of fluorinated carbohydrates, 2D-EXSY can be used to measure the rates of processes like anomeric interconversion (the exchange between α and β forms of a sugar) and transmembrane transport. rsc.orgnih.gov

While direct 2D-EXSY studies specifically on the exchange dynamics of this compound are not extensively documented, the technique has been successfully applied to its precursor, FDG, and other fluorinated glucose analogs. researchgate.net For example, 2D-EXSY has been used to determine that the enzyme mutarotase (B13386317) does not catalyze the anomerization of FDG, a finding attributed to the electron-withdrawing effect of the fluorine atom at the C-2 position. rsc.org The technique has also been instrumental in quantifying the kinetics of carrier-mediated membrane transport of fluorinated glucose analogs in human erythrocytes. researchgate.net By observing cross-peaks between the NMR signals of the substrate inside and outside the cell, the rate of transport can be precisely determined. nih.gov These applications demonstrate the potential of 2D-EXSY to probe the dynamic behavior of this compound in biological systems, such as its interaction with transporters or enzymes.

Mass Spectrometry and High-Performance Liquid Chromatography in Metabolic Profiling

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov The combination of High-Performance Liquid Chromatography (HPLC) for separation and Mass Spectrometry (MS) for detection and identification is a cornerstone of modern metabolomics and is essential for the analysis of this compound. nist.govnih.gov

HPLC separates compounds in a complex mixture based on their physicochemical properties, such as polarity or charge. researchgate.net Various column chemistries, like hydrophilic interaction liquid chromatography (HILIC) or amino-based columns, can be employed to achieve separation of highly polar compounds like sugars and sugar alcohols. researchgate.netresearchgate.netfrontiersin.org

Following separation by HPLC, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common technique used to generate ions from the metabolites, which are then separated based on their mass-to-charge ratio (m/z). researchgate.net This allows for the sensitive detection and identification of compounds. For this compound and its isomers, LC-MS can provide unambiguous identification based on precise mass and retention time. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting the parent ion and analyzing the resulting product ions, creating a molecular fingerprint that can be used for structural confirmation. nih.gov

In studies of FDG metabolism, LC-MS has been used to identify various metabolites, including 2-deoxy-2-fluoro-gluconic acid, FDG-6-phosphate, and uridine-diphosphate-FDG, in plant tissues. researchgate.net The combination of exact mass data from MS, fragmentation patterns from MS/MS, and co-elution with authentic standards allows for high-confidence identification of metabolites like this compound in complex biological extracts. researchgate.netmdpi.com

Table 2: Analytical Techniques for this compound Analysis

| Technique | Principle | Application for this compound |

|---|---|---|

| ¹⁹F NMR | Detects the fluorine nucleus, providing structural and quantitative information. | Non-invasive tracking and quantification in biological systems; pathway elucidation. |

| 2D-EXSY NMR | Measures chemical exchange between different molecular states or environments. | Potentially studying transport dynamics or enzymatic interactions. |

| HPLC | Separates molecules based on physicochemical properties (e.g., polarity). | Isolation from other metabolites like FDG and FDG-6P in biological extracts. |

| Mass Spectrometry (MS) | Detects molecules based on their mass-to-charge ratio. | Sensitive detection and identification; structural confirmation via MS/MS fragmentation. |

Computational and Theoretical Investigations of 2 Deoxy 2 Fluoro D Glucitol

Molecular Modeling of Enzyme-Substrate Complexes

Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, is instrumental in predicting how a ligand like 2-Deoxy-2-fluoro-D-glucitol might interact with a protein's binding site. As a sugar alcohol, this compound is the reduced form of 2-Deoxy-2-fluoro-D-glucose and is not a substrate for enzymes like hexokinase, which specifically phosphorylate the cyclic glucose form. nih.gov Consequently, modeling studies for this compound are less common.

However, extensive computational research on its parent compound, 2-Deoxy-2-fluoro-D-glucose (2-FG), offers significant insights into the role of the C-2 fluorine substitution in enzyme binding. Molecular docking studies have been employed to compare the binding of various halogenated glucose analogs to hexokinase, a key enzyme in glycolysis. nih.gov These in silico investigations help to rationalize experimentally observed inhibitory activities. For instance, computational studies on the interactions of 2-FG with hexokinase I revealed a binding affinity greater than that of 2-deoxy-D-glucose (2-DG) and other halogenated analogs like 2-chloro- (2-CG) and 2-bromo-D-glucose (2-BG). nih.gov

| Compound | Relative Binding Affinity |

|---|---|

| D-Glucose | Highest |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | High |

| 2-Deoxy-D-glucose (2-DG) | Medium |

| 2-Deoxy-2-chloro-D-glucose (2-CG) | Low |

| 2-Deoxy-2-bromo-D-glucose (2-BG) | Lowest |

Further computational work has explored the interaction of acyclic sugar derivatives with other enzymes. A study involving molecular docking and MD simulations of an acyclic form of 2-deoxyglucose (2DAG) with the main protease (Mpro) of SARS-CoV-2 calculated a binding energy of -2.88 kcal/mol. nih.govnih.gov This was compared to the cyclic 2-deoxy-D-glucose (-2.40 kcal/mol) and 2-deoxy-D-ribose (-2.22 kcal/mol). nih.govnih.gov Such studies, while not involving this compound directly, demonstrate the application of computational methods to understand how acyclic sugar scaffolds can fit into enzyme active sites, providing a framework for future modeling of this compound as a potential enzyme inhibitor.

Conformational Analysis and Molecular Dynamics of Fluorinated Carbohydrate Scaffolds

The biological function and interaction of flexible molecules like this compound are intrinsically linked to their conformational preferences. Unlike the relatively rigid pyranose ring of its glucose precursor, the acyclic backbone of glucitol has multiple rotatable carbon-carbon bonds, leading to a complex conformational landscape.

The introduction of a fluorine atom at the C-2 position significantly influences these conformational dynamics due to its unique stereoelectronic properties:

High Electronegativity: The highly electronegative fluorine atom alters the charge distribution across the molecule, which can affect the strength and geometry of intramolecular and intermolecular hydrogen bonds.

Gauche Effect: The preference for a gauche orientation between the fluorine atom and an adjacent electronegative oxygen atom can impose restrictions on the local torsion angles around the C2-C3 bond, favoring specific rotamers.

Computational analysis, often combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, allows for a detailed understanding of these conformational properties. researchgate.net For instance, studies on similar acyclic sugar alcohols use MD simulations to calculate the population of different conformers and the energy barriers for conversion between them. This provides a dynamic picture of the molecule's structure in solution, which is essential for understanding its recognition by proteins or other biological partners.

| Bond | Description | Associated Dihedral Angle |

|---|---|---|

| C1-C2 | Connects the first and second carbon atoms | O1-C1-C2-C3 |

| C2-C3 | Connects the fluorinated carbon to the third carbon | F2-C2-C3-O3 |

| C3-C4 | Connects the third and fourth carbon atoms | O3-C3-C4-O4 |

| C4-C5 | Connects the fourth and fifth carbon atoms | O4-C4-C5-O5 |

| C5-C6 | Connects the fifth and sixth carbon atoms | O5-C5-C6-O6 |

Q & A

Q. What are the established synthetic routes for 2-Deoxy-2-fluoro-D-glucitol, and how do reaction conditions influence yield and purity?

The synthesis typically involves fluorination of D-glucose derivatives. A common method uses anhydrous hydrogen fluoride (HF) or fluorine gas (F₂) for direct fluorination at the C2 position. For example, fluorination of 1,3,4,6-tetra-O-acetyl-D-glucose with anhydrous HF yields 2-deoxy-2-fluoro-D-glucose, which is then reduced to the glucitol form. Key factors include temperature control (0–5°C for HF reactions) and protecting group strategies to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >98% purity .

Q. How is this compound characterized structurally and functionally?

Structural confirmation relies on:

- NMR spectroscopy : H and F NMR to verify fluorination at C2 and stereochemistry.

- Mass spectrometry : Exact mass (m/z 182.059) confirms molecular formula (C₆H₁₁FO₅).

- X-ray crystallography : Resolves spatial configuration and hydrogen bonding patterns. Functional characterization includes metabolic inhibition assays in cell cultures, where it competes with glucose for hexokinase binding .

Q. What role does this compound play in studying carbohydrate metabolism?

As a glucose analog, it inhibits glycolysis by competitively binding to hexokinase, blocking phosphorylation. This property is leveraged to study metabolic flux in cancer cells or microbial systems. For example, Pseudomonas aeruginosa fermentation studies revealed its conversion into downstream metabolites, highlighting species-specific enzymatic activity .

Advanced Research Questions

Q. How do isotopic labeling (e.g., 18^{18}18F, 3^{3}3H) and fluorination position affect the pharmacokinetics of this compound in PET imaging?

F-labeled analogs (e.g., [F]FDG) are critical PET tracers for glucose uptake imaging. The C2 fluorination site mimics glucose’s hydroxyl group, ensuring transporter recognition (e.g., GLUT1). Radiolabeling requires precise control of precursor purity and reaction time to achieve high specific activity (>2 GBq/μmol). Quality control via HPLC (retention time: 8–10 min) and radio-TLC validates radiochemical purity (>95%) .

Q. What experimental strategies resolve contradictions in reported cellular uptake rates of this compound?

Discrepancies arise from variations in cell type (e.g., cancer vs. normal cells), transporter expression levels, and assay conditions (e.g., glucose-depleted media). A standardized protocol includes:

- Competitive uptake assays : Co-incubation with D-glucose to quantify inhibition.

- Transporter knockdown models : CRISPR/Cas9-edited GLUT1/3-deficient cells.

- Kinetic analysis : Michaelis-Menten parameters (Km, Vmax) under controlled pH and temperature .

Q. What advanced analytical methods are used to study this compound’s interaction with glycosidases?

- Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd) and stoichiometry.

- Molecular docking simulations : Predicts binding poses using crystal structures of glycosidase active sites.

- Kinetic isotope effect (KIE) studies : Compares F vs. H to elucidate transition-state stabilization mechanisms .

Q. How does this compound serve as a precursor for synthesizing fluorinated glycoconjugates?

It is enzymatically glycosylated to produce fluorinated disaccharides or glycoproteins. For example, β-1,4-linkage formation with 2-acetamido-2-deoxy-D-glucose via glycosyltransferases yields fluorinated chitobiose analogs. Reaction optimization includes UDP-sugar cofactor supplementation and pH stabilization (6.5–7.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.